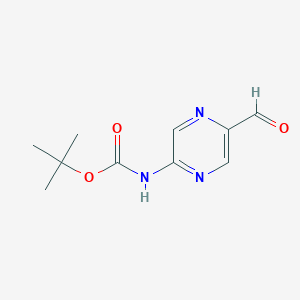

tert-Butyl (5-formylpyrazin-2-yl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5-formylpyrazin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)13-8-5-11-7(6-14)4-12-8/h4-6H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARENRXTXYPJFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657015 | |

| Record name | tert-Butyl (5-formylpyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959617-71-1 | |

| Record name | tert-Butyl (5-formylpyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(5-formylpyrazin-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to tert-Butyl (5-formylpyrazin-2-yl)carbamate in Modern Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of a Key Pharmaceutical Building Block.

In the intricate landscape of medicinal chemistry, the strategic use of well-defined molecular scaffolds is paramount to the efficient discovery and development of novel therapeutics. One such pivotal building block is tert-Butyl (5-formylpyrazin-2-yl)carbamate (CAS Number: 959617-71-1), a compound that has garnered significant attention for its role as a versatile intermediate in the synthesis of complex heterocyclic molecules, particularly kinase inhibitors. This technical guide provides an in-depth analysis of its synthesis, characterization, and critical applications, offering field-proven insights for researchers navigating the challenges of modern drug design.

Core Molecular Attributes

At its core, this compound is a bifunctional molecule featuring a pyrazine ring, an aldehyde group, and a Boc-protected amine. This unique arrangement of functional groups makes it an ideal synthon for introducing the aminopyrazine moiety into larger, more complex molecules.

| Property | Value | Source(s) |

| CAS Number | 959617-71-1 | [1] |

| Molecular Formula | C10H13N3O3 | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (typical) | General chemical supplier information |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis and Mechanism: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While specific proprietary methods may vary, a general and illustrative synthetic approach is outlined below. The rationale behind each step is crucial for understanding the process and for potential optimization.

Conceptual Synthetic Workflow

The synthesis typically begins with a commercially available aminopyrazine derivative, which is then subjected to a series of protection and functional group manipulation steps.

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following is a representative, non-validated protocol based on common organic synthesis methodologies for similar compounds. Researchers should consult peer-reviewed literature and patents for specific, validated procedures.

Step 1: Boc Protection of 2-amino-5-methylpyrazine

-

To a stirred solution of 2-amino-5-methylpyrazine in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran), add a base such as Triethylamine or Diisopropylethylamine.

-

Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)2O) in the same solvent at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (5-methylpyrazin-2-yl)carbamate.

Causality: The Boc group is a robust protecting group for amines, preventing their participation in subsequent oxidation reactions. The use of a non-nucleophilic base is critical to prevent unwanted side reactions.

Step 2: Oxidation to the Aldehyde

-

Dissolve the tert-butyl (5-methylpyrazin-2-yl)carbamate from the previous step in a suitable solvent, such as 1,4-dioxane or a mixture of dioxane and water.

-

Add an oxidizing agent, for example, selenium dioxide (SeO2) or manganese dioxide (MnO2).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture and filter off the solid byproducts.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality: The choice of oxidizing agent is critical to selectively oxidize the methyl group to an aldehyde without affecting the pyrazine ring or the Boc protecting group. Selenium dioxide is a common reagent for the oxidation of benzylic and allylic methyl groups.

Characterization and Quality Control

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the Boc group (a singlet at ~1.5 ppm), the pyrazine ring protons, and the aldehyde proton (a singlet at ~9.9 ppm). |

| ¹³C NMR | Signals for the carbonyl of the carbamate, the carbons of the Boc group, the pyrazine ring carbons, and the aldehyde carbon. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ at m/z 224.10297. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |

The Pivotal Role in Kinase Inhibitor Synthesis

The true value of this compound lies in its application as a key intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases. The aldehyde functionality provides a reactive handle for the construction of complex heterocyclic systems, while the Boc-protected amine can be deprotected at a later stage to introduce further diversity or to participate in crucial binding interactions with the target kinase.

Application in the Synthesis of FLT3 Inhibitors

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). The development of potent and selective FLT3 inhibitors is a major focus of oncology research. The aminopyrazine scaffold is a common feature in many FLT3 inhibitors, and this compound serves as a valuable building block for the elaboration of these molecules.

Caption: General synthetic route to FLT3 inhibitors utilizing the subject intermediate.

While specific examples in publicly available literature are often part of proprietary drug discovery programs, the general strategy involves the reaction of the aldehyde group of this compound with another building block to form a larger heterocyclic system. Subsequent deprotection of the Boc group allows for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds, such as tert-butyl (5-formylpyridin-2-yl)carbamate, suggest that it may cause skin and eye irritation and may be harmful if inhaled.[2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Ingestion and Inhalation: Avoid ingestion and inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Conclusion

This compound is a strategically important intermediate in modern medicinal chemistry. Its well-defined structure and versatile reactivity make it an invaluable tool for the synthesis of complex drug candidates, particularly in the highly competitive field of kinase inhibitor development. A thorough understanding of its synthesis, characterization, and safe handling is essential for any research and development team aiming to leverage this powerful building block in their drug discovery endeavors.

References

-

PubChem. (n.d.). tert-butyl N-(5-formylpyridin-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-(5-formylpyrazin-2-yl)carbamate (C10H13N3O3). Retrieved from [Link]

-

Gao, Y., et al. (2022). Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. Journal of Medicinal Chemistry, 65(7), 5549-5564. [Link]

Sources

An In-depth Technical Guide to tert-Butyl (5-formylpyrazin-2-yl)carbamate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-Butyl (5-formylpyrazin-2-yl)carbamate. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this versatile building block in their synthetic endeavors. This document synthesizes available data from commercial suppliers, analogous compounds, and fundamental chemical principles to offer practical insights for its handling, application, and characterization.

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyrazine ring, a common scaffold in pharmacologically active compounds, functionalized with a reactive aldehyde and a Boc-protected amine. This arrangement makes it an ideal starting material for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The pyrazine core can participate in crucial hydrogen bonding interactions with biological targets, while the aldehyde and the protected amine offer orthogonal handles for diverse chemical modifications.

Chemical Identity and Physical Properties

The fundamental identifiers and physical properties of this compound are summarized below. It is important to note that while some data is available from commercial sources, experimentally determined physical constants are not widely published. Therefore, data for the closely related pyridine analog, tert-butyl N-(5-formylpyridin-2-yl)carbamate, is included for comparative purposes and to provide estimated values.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 959617-71-1 | Commercial Suppliers |

| Molecular Formula | C₁₀H₁₃N₃O₃ | Commercial Suppliers |

| Molecular Weight | 223.23 g/mol | Commercial Suppliers |

| Appearance | Off-white to light yellow solid (inferred) | General observation for similar compounds |

| Melting Point | No data available. (Analog: 174-176 °C for pyridine derivative) | - |

| Boiling Point | No data available. (Analog: 316.3±27.0 °C, predicted, for pyridine derivative) | - |

| Solubility | Soluble in common organic solvents such as DCM, THF, and ethyl acetate. (Analog: Soluble in water for pyridine derivative) | Inferred from structure and general knowledge |

Structure:

Caption: Key reactions of the aldehyde group.

Stability and Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and reductive conditions. It is, however, readily cleaved under acidic conditions.

-

Stability: The Boc group is stable to bases, nucleophiles, and catalytic hydrogenation. [1]This orthogonality allows for selective manipulation of other functional groups in the molecule.

-

Deprotection: Cleavage of the Boc group is typically achieved with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol. [1]The deprotection proceeds via the formation of a stable tert-butyl cation.

Caption: Deprotection of the Boc group.

Synthesis

-

Boc Protection of the Amine: The amino group of 2-amino-5-methylpyrazine can be protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). [1]2. Oxidation of the Methyl Group: The methyl group can then be oxidized to the aldehyde. This can be a challenging transformation, and various oxidizing agents might be employed, such as selenium dioxide or manganese dioxide.

Hypothetical Synthetic Protocol:

-

Step 1: Boc Protection

-

To a solution of 2-amino-5-methylpyrazine (1.0 eq) in a suitable solvent (e.g., THF or DCM), add a base such as triethylamine (1.2 eq).

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions and purify the product by column chromatography.

-

-

Step 2: Oxidation

-

To a solution of the Boc-protected 2-amino-5-methylpyrazine from Step 1 in a suitable solvent (e.g., dioxane or a chlorinated solvent), add an oxidizing agent such as selenium dioxide (1.1-1.5 eq).

-

Heat the reaction mixture to reflux and monitor for completion by TLC.

-

Upon completion, cool the reaction, filter off the solid byproducts, and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield this compound.

-

Applications in Research and Drug Development

This compound is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds, particularly those with applications in drug discovery. The pyrazine moiety is a known bioisostere for other aromatic systems and is present in numerous approved drugs.

-

Kinase Inhibitors: The scaffold is suitable for the synthesis of ATP-competitive kinase inhibitors, where the pyrazine ring can form key hydrogen bonds in the hinge region of the kinase. The aldehyde can be elaborated to introduce side chains that occupy other pockets of the ATP-binding site.

-

Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the aldehyde and the protected amine makes this molecule an excellent starting point for the creation of compound libraries for high-throughput screening.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling pyrazine derivatives and aldehydes should be followed. [2][3]The pyridine analog is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. [4]- Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage conditions are typically at 2-8 °C under an inert atmosphere.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value building block for organic synthesis and medicinal chemistry. Its versatile functional groups, coupled with the pharmacologically relevant pyrazine core, make it a valuable tool for the development of novel therapeutics. While detailed experimental data is somewhat limited in the public domain, this guide provides a solid foundation for its use based on data from analogous compounds and established chemical principles. As with any chemical, appropriate safety precautions should be taken during its handling and use.

References

-

European Food Safety Authority (EFSA). (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. Retrieved from [Link]

-

Synerzine. (2018, June 22). Pyrazine Safety Data Sheet. Retrieved from [Link]

- Bochenek, M., Mendrek, B., Wałach, W., Kowalczuk, A., Utrata-Wesołek, A., Fus-Kujawa, A., & Oleszko-Torbus, N. (2025). Revisiting the polymerization of 2-[N-Boc-5-aminopentyl]-2-oxazoline: Toward amino-functionalized poly(2-oxazoline)s via microwave-assisted synthesis. Express Polymer Letters, 19(1), 1225–1241.

- Pryce-Jones, R. H., Shankland, N., & Skellern, G. G. (1996). 2-(2-Amino-5-bromobenzoyl)pyridine.

- Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(8), 1415–1418.

-

Deshmukh, M. B. (2011, October 3). What are the reaction conditions of substituted amino pyridine with aldehyde or ketone? ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromopyridine. PubChem. Retrieved from [Link]

-

Chemikart. (n.d.). 959617-71-1 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(5-formylpyridin-2-yl)carbamate. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-(5-formylpyrazin-2-yl)carbamate. Retrieved from [Link]

Sources

- 1. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synerzine.com [synerzine.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.ch [fishersci.ch]

IUPAC name for "tert-Butyl (5-formylpyrazin-2-yl)carbamate"

An In-Depth Technical Guide to tert-Butyl (5-formylpyrazin-2-yl)carbamate: A Key Intermediate in Modern Drug Discovery

Executive Summary: this compound (CAS No: 959617-71-1) is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure, featuring a reactive formyl group and a Boc-protected amine on a pyrazine scaffold, makes it a versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible and robust synthesis strategy, its critical applications in drug development—particularly as an intermediate for kinase inhibitors—and a detailed examination of its chemical reactivity and associated reaction mechanisms.

Nomenclature and Physicochemical Properties

The compound is systematically named tert-butyl N-(5-formylpyrazin-2-yl)carbamate . The presence of the tert-butoxycarbonyl (Boc) group, a common amine protecting group, is central to its utility in multi-step synthesis.[1]

| Property | Value | Source |

| CAS Number | 959617-71-1 | [2] |

| Molecular Formula | C₁₀H₁₃N₃O₃ | [2] |

| Molecular Weight | 223.23 g/mol | [2] |

| IUPAC Name | tert-butyl N-(5-formylpyrazin-2-yl)carbamate | [1] |

| SMILES | CC(C)(C)OC(=O)NC1=NC=C(N=C1)C=O | [1] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Inert atmosphere, 2-8°C | [2] |

| Predicted XlogP | 0.5 | [1] |

| Monoisotopic Mass | 223.09569 Da | [1] |

Chemical Structure

The molecule's architecture combines an electron-deficient pyrazine ring with two key functional groups positioned for synthetic utility. The aldehyde at the C5 position serves as an electrophilic site for carbon-carbon and carbon-nitrogen bond formation, while the Boc-protected amine at the C2 position can be selectively unveiled to participate in subsequent coupling reactions.

Caption: 2D Structure of this compound.

Synthesis and Purification

Proposed Synthetic Workflow:

The synthesis can be envisioned as a two-step process:

-

Amine Protection: The nucleophilic 2-amino group is protected to prevent it from interfering with the subsequent oxidation step. The Boc group is ideal due to its stability in various conditions and its straightforward, acid-labile removal.[3]

-

Selective Oxidation: The methyl group at the C5 position is oxidized to the corresponding aldehyde. This transformation requires a reagent that is selective for benzylic-type methyl groups without over-oxidizing to a carboxylic acid or affecting the pyrazine ring.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Generalized)

Step 1: Synthesis of tert-Butyl (5-methylpyrazin-2-yl)carbamate

-

To a solution of 2-amino-5-methylpyrazine (1.0 eq) in tetrahydrofuran (THF), add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in THF dropwise at room temperature.

-

Stir the reaction mixture for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).[3]

-

Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude protected intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude intermediate from Step 1 (1.0 eq) in a mixture of dioxane and water.

-

Add selenium dioxide (SeO₂, 1.1-1.3 eq) to the solution.

-

Heat the mixture to reflux (approx. 80-100°C) for 4-8 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove selenium byproducts.

-

Extract the filtrate with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude final product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The pyrazine core is a recognized pharmacophore in many biologically active molecules, particularly in the development of kinase inhibitors.[4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and autoimmune disorders.[5]

A structurally related compound, tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate, serves as a key intermediate in the synthesis of Upadacitinib , a Janus kinase (JAK) inhibitor used to treat autoimmune conditions.[6] This highlights the utility of the 2-(Boc-amino)pyrazine scaffold in constructing potent and selective therapeutic agents. The formyl group on our title compound acts as a critical synthetic handle to build out the rest of the complex molecule.

Caption: Role as a versatile intermediate in multi-step drug synthesis.

Key Reactions and Mechanistic Insights

Reactivity of the Formyl Group

The aldehyde is the primary site of reactivity for elaboration. It readily undergoes a variety of classic organic reactions:

-

Reductive Amination: Reaction with a primary or secondary amine forms an imine intermediate, which is then reduced in situ (e.g., with NaBH(OAc)₃ or NaBH₃CN) to form a new C-N bond. This is one of the most common methods for introducing substituted amine functionalities.

-

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, providing a powerful method for C=C bond formation.[1][7] The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide used.[7]

-

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form secondary alcohols, extending the carbon skeleton.

The Boc Protecting Group: Deprotection Mechanism

The Boc group is stable to bases, nucleophiles, and hydrogenation, but is easily removed under acidic conditions. This orthogonality is a cornerstone of modern synthetic strategy.[8] The deprotection mechanism is initiated by protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine.[9]

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Based on aggregated GHS data for the analogous pyridinyl compound, the following hazards are identified:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (Standard EN 166).

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and long trousers.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.

-

Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, under an inert atmosphere.[2]

Conclusion

This compound is a high-value synthetic building block whose strategic combination of a reactive aldehyde and a protected amine on a pyrazine core makes it exceptionally useful for the synthesis of complex nitrogen-containing heterocycles. Its application as an intermediate in the development of kinase inhibitors underscores its importance in modern medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent molecule in the pursuit of novel therapeutic agents.

References

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis website.

-

BenchChem. (n.d.). tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate. Retrieved from BenchChem.

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry.

-

ChemicalBook. (2025). tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | 1201187-44-1. Retrieved from ChemicalBook.

-

Lead Sciences. (n.d.). This compound. Retrieved from Lead Sciences.

-

PubChemLite. (n.d.). Tert-butyl n-(5-formylpyrazin-2-yl)carbamate (C10H13N3O3). Retrieved from PubChemLite.

-

PubChem. (n.d.). tert-butyl N-(5-formylpyridin-2-yl)carbamate. Retrieved from PubChem.

-

MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Retrieved from MDPI.

-

Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from Atlantis Press.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from Organic Chemistry Portal.

-

BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Tert-butyl 2-(piperazin-1-yl)acetate. Retrieved from BenchChem.

-

ResearchGate. (2004). Mild and Selective Deprotection of Carbamates with Bu4NF. Retrieved from ResearchGate.

-

BLDpharm. (n.d.). 959617-71-1|this compound. Retrieved from BLDpharm.

-

ResearchGate. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from ResearchGate.

-

MDPI. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from MDPI.

-

ChemicalBook. (2025). tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | 1201187-44-1. Retrieved from ChemicalBook.

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 4. PubChemLite - Tert-butyl n-(5-formylpyrazin-2-yl)carbamate (C10H13N3O3) [pubchemlite.lcsb.uni.lu]

- 5. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 6. tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | 1201187-44-1 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 959617-71-1|this compound|BLD Pharm [bldpharm.com]

- 9. tert-butyl N-(5-formylpyridin-2-yl)carbamate | C11H14N2O3 | CID 22034247 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of tert-Butyl (5-formylpyrazin-2-yl)carbamate: Methodology and Predictive Analysis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and predict the solubility of tert-Butyl (5-formylpyrazin-2-yl)carbamate. In the absence of publicly available experimental solubility data for this specific compound, this document emphasizes the critical methodologies and theoretical considerations necessary to establish its solubility profile.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1] For novel compounds like this compound, an early and accurate assessment of solubility is paramount to de-risk drug development programs and guide formulation strategies. This compound, with its pyrazine core, carbamate, and aldehyde functionalities, presents a unique solubility challenge that necessitates a systematic and multi-faceted approach to its characterization.

This compound is an organic compound with the chemical formula C10H13N3O3 and a molecular weight of 223.23 g/mol .[2][3] Its structure suggests a molecule with both hydrogen bond donors and acceptors, which will influence its interaction with various solvents.

Physicochemical Properties and Predicted Solubility Behavior

While experimental data is not available, we can infer potential solubility characteristics based on the structure of this compound and the known properties of related compounds.

The core of the molecule is a pyrazine ring, a heterocyclic aromatic compound. Pyrazine itself is generally moderately soluble in water and soluble in various organic solvents like alcohols and ether, a characteristic attributed to its polar nature arising from the nitrogen atoms in the ring.[4][5] The solubility of pyrazine in water tends to increase with temperature.[4] The presence of a carboxylic acid group on the pyrazine ring, as in pyrazine-2-carboxylic acid, enhances water solubility due to the potential for hydrogen bonding.[6] Conversely, increasing alkyl substitution on the pyrazine ring decreases water solubility.[7]

The substituents on the pyrazine ring of the target molecule will significantly modulate its solubility:

-

tert-Butyl Carbamate Group: The bulky, non-polar tert-butyl group is expected to decrease aqueous solubility due to its hydrophobic nature. The carbamate group itself can participate in hydrogen bonding.

-

Formyl Group: The aldehyde functionality is polar and can act as a hydrogen bond acceptor, which may contribute positively to solubility in polar solvents.

Publicly available databases provide some predicted physicochemical properties for this compound, which can offer initial insights into its likely solubility behavior.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C10H13N3O3 | PubChemLite[3] |

| Molecular Weight | 223.23 g/mol | Sinfoo Biotech[2] |

| XlogP | 0.5 | PubChemLite[3] |

The predicted XlogP value of 0.5 suggests that the compound has a relatively balanced hydrophilic-lipophilic character. This value falls within a range where acceptable aqueous solubility is often observed for drug candidates.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[8][9] This "excess solid" method involves adding an excess of the solid compound to a specific solvent and agitating the mixture until equilibrium is reached.[1]

Shake-Flask Solubility Determination Protocol

Objective: To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent throughout the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For complete separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve of the compound in the same solvent must be prepared.

-

Calculation: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or µg/mL.

Causality Behind Experimental Choices

-

Choice of Solvents: A range of solvents is crucial to understand the compound's behavior in different environments. Water provides baseline aqueous solubility. PBS at pH 7.4 mimics physiological conditions. 0.1 N HCl simulates the gastric environment. Ethanol and DMSO are common organic solvents used in preclinical studies.[1]

-

Equilibration Time: 24-48 hours is generally sufficient to reach thermodynamic equilibrium. Preliminary experiments can be conducted to determine the optimal time.

-

Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant temperature is critical for reproducible results.

-

Analytical Method: HPLC is a highly specific and sensitive method for quantifying the concentration of the analyte in a complex mixture.[1] UV-Vis spectrophotometry can be a simpler alternative if the compound has a distinct chromophore and there are no interfering substances.

High-Throughput Kinetic Solubility Assays

In early drug discovery, where compound availability may be limited, high-throughput kinetic solubility assays are often employed. These methods are faster but measure the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon dilution in an aqueous buffer.

One such technique is nephelometry , which measures the amount of light scattered by suspended particles.[10]

Nephelometric Solubility Assay Workflow

Objective: To rapidly assess the kinetic solubility of this compound.

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO.

-

Serial Dilution: Serially dilute the stock solution in a microplate format.

-

Aqueous Buffer Addition: Add an aqueous buffer (e.g., PBS) to each well.

-

Incubation: Incubate the microplate for a short period (e.g., 1-2 hours).

-

Nephelometric Reading: Measure the light scattering in each well using a microplate nephelometer. The concentration at which a significant increase in scattering is observed corresponds to the kinetic solubility.

Data Interpretation and Reporting

All solubility data should be reported with the corresponding solvent, temperature, and pH (for aqueous solutions). A comprehensive solubility report for this compound would ideally include a table summarizing its solubility in various media.

Table 2: Template for Reporting Solubility Data for this compound

| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Method |

| Water | 25 | Neutral | To be determined | Shake-Flask |

| PBS | 37 | 7.4 | To be determined | Shake-Flask |

| 0.1 N HCl | 37 | 1.0 | To be determined | Shake-Flask |

| Ethanol | 25 | N/A | To be determined | Shake-Flask |

| DMSO | 25 | N/A | To be determined | Shake-Flask |

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for determining the solubility of this compound.

Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).

Caption: Kinetic Solubility Workflow (Nephelometry).

Conclusion

While direct experimental solubility data for this compound is not currently in the public domain, a robust understanding of its potential solubility profile can be achieved through a systematic application of established experimental methodologies and theoretical principles. The protocols and predictive analyses outlined in this guide provide a comprehensive framework for researchers to generate the critical solubility data needed to advance the development of this and other novel chemical entities. An early and thorough investigation of solubility is an indispensable component of modern drug discovery and development, mitigating risks and enabling the design of effective and bioavailable medicines.

References

-

Pyrazine - Solubility of Things. [Link]

-

Pyrazine-2-carboxylic acid - Solubility of Things. [Link]

-

Tert-butyl n-(5-formylpyrazin-2-yl)carbamate (C10H13N3O3). PubChemLite. [Link]

-

Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

tert-butyl N-(5-formylpyridin-2-yl)carbamate | C11H14N2O3 | CID 22034247. PubChem. [Link]

-

Pyrazine. Wikipedia. [Link]

-

Pyrazines. Science of Synthesis. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. This compound,(CAS# 959617-71-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. PubChemLite - Tert-butyl n-(5-formylpyrazin-2-yl)carbamate (C10H13N3O3) [pubchemlite.lcsb.uni.lu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pyrazine - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. scispace.com [scispace.com]

- 10. bmglabtech.com [bmglabtech.com]

The Strategic Intermediate: A Technical Guide to tert-Butyl (5-formylpyrazin-2-yl)carbamate in Pharmaceutical Synthesis

Abstract

In the intricate landscape of modern drug discovery, the strategic use of advanced molecular building blocks is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of tert-Butyl (5-formylpyrazin-2-yl)carbamate , a key pharmaceutical intermediate whose structural features are pivotal in the construction of a range of therapeutic agents, most notably in the class of Janus kinase (JAK) inhibitors. This document will elucidate the synthesis, chemical properties, reactivity, and critical applications of this versatile compound, offering field-proven insights for researchers, scientists, and professionals engaged in drug development.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules that target biological macromolecules.[3] Structural modifications to the pyrazine moiety can significantly influence the pharmacological properties of a compound, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1] The introduction of a formyl group and a protected amine onto the pyrazine core, as seen in this compound, creates a bifunctional molecule with significant synthetic potential.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective use in synthesis.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃N₃O₃ | PubChem |

| Molecular Weight | 223.23 g/mol | PubChem |

| CAS Number | 959617-71-1 | Lead Sciences[4] |

| Appearance | White to off-white solid | Commercial Suppliers |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. | General Chemical Knowledge |

| Storage | Store in an inert atmosphere at 2-8°C.[4] | Lead Sciences[4] |

Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available in peer-reviewed journals, representative data for similar structures can be referenced.[5]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons, the aldehyde proton (around 9-10 ppm), the singlet for the tert-butyl group (around 1.5 ppm), and a broad singlet for the NH proton of the carbamate.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the aldehyde and the carbamate, the carbons of the pyrazine ring, and the quaternary and methyl carbons of the tert-butyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, confirming its identity.

Synthesis of this compound: A Plausible and Efficient Route

Step-by-Step Experimental Protocol (Proposed)

Step 1: Boc Protection of 2-Amino-5-methylpyrazine

-

Rationale: The protection of the amino group is a critical first step to prevent unwanted side reactions during the subsequent oxidation. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.[6][7]

-

Procedure:

-

To a solution of 2-amino-5-methylpyrazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl (5-methylpyrazin-2-yl)carbamate.

-

Step 2: Oxidation of the Methyl Group

-

Rationale: The formyl group is introduced by the selective oxidation of the methyl group on the pyrazine ring. Various oxidizing agents can be employed for this transformation, with selenium dioxide (SeO₂) being a common reagent for the oxidation of benzylic-like methyl groups.[8]

-

Procedure:

-

Dissolve tert-butyl (5-methylpyrazin-2-yl)carbamate (1.0 eq) in a suitable solvent like dioxane or a mixture of dioxane and water.

-

Add selenium dioxide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After completion, cool the reaction mixture and filter to remove selenium residues.

-

The filtrate is then concentrated, and the residue is purified by column chromatography to afford the desired product, this compound.

-

Application as a Pharmaceutical Intermediate: A Gateway to Kinase Inhibitors

The strategic placement of a reactive aldehyde and a protected amine makes this compound a highly valuable intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.[1]

Case Study: The Synthesis of Upadacitinib (a JAK Inhibitor)

While direct utilization of this compound in the synthesis of Upadacitinib is not explicitly detailed in publicly available literature, a closely related intermediate, tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate , is a key building block.[5][9] The synthesis of this more complex intermediate likely starts from a precursor like this compound. The formyl group can be elaborated to construct the fused pyrrolo[2,3-b]pyrazine core, which is central to the structure of Upadacitinib.

The aldehyde functionality in this compound can undergo a variety of transformations, including:

-

Wittig-type reactions: To introduce carbon-carbon double bonds.

-

Reductive amination: To form secondary or tertiary amines.

-

Henry reaction: To form nitroalcohols.

-

Condensation reactions: With active methylene compounds.

These reactions allow for the construction of more complex heterocyclic systems, such as the pyrrolopyrazine core of Upadacitinib.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two key functional groups:

-

The Aldehyde Group: This electrophilic center is susceptible to nucleophilic attack, making it a handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

The Boc-Protected Amine: The Boc group provides robust protection for the amine functionality, allowing for selective reactions at the aldehyde. The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the free amine, which can then participate in further synthetic transformations such as amide bond formation or N-arylation reactions.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and related pyrazine aldehydes.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]

-

Health Hazards: Pyrazine derivatives can be irritating to the eyes, respiratory system, and skin.[10][11] In case of contact, rinse the affected area with plenty of water and seek medical advice if irritation persists.[10]

-

Fire Hazards: While the compound itself is a solid, fine dust can form explosive mixtures with air. Keep away from ignition sources.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a strategically designed pharmaceutical intermediate of significant value. Its bifunctional nature, combining a reactive aldehyde with a protected amine on a medicinally relevant pyrazine scaffold, provides a powerful tool for the efficient construction of complex drug molecules. The insights provided in this guide underscore its importance in contemporary drug development, particularly in the synthesis of kinase inhibitors, and offer a foundation for its broader application in the discovery of new therapeutic agents.

References

-

AbbVie Inc. (2016). Upadacitinib. New Drug Approvals. [Link]

-

Lead Sciences . This compound. [Link]

-

Synerzine . (2018). Pyrazine Safety Data Sheet. [Link]

-

Technical Disclosure Commons . (2022). IMPROVED PROCESS FOR THE PREPARATION OF UPADACITINIB AND ITS INTERMEDIATES. [Link]

-

Supporting Information for various tert-butyl carbamate derivatives . Characterization Data of the Products. [Link]

-

PubChem . tert-butyl N-(5-formylpyridin-2-yl)carbamate. [Link]

-

PubChem . Tert-butyl n-(5-formylpyrazin-2-yl)carbamate. [Link]

-

Karnataka Aromas . Material Safety Data Sheet - 2-acetyl pyrazine. [Link]

-

Al-Ostoot, F. H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

-

Organic Syntheses . Carbazic acid, tert-butyl ester. [Link]

- Google Patents. CN102936220A - BOC protection method for aminopyridine.

-

Organic Chemistry Portal . Boc-Protected Amino Groups. [Link]

- Google Patents.

- Google Patents.

-

Chemistry Steps . Boc Protecting Group for Amines. [Link]

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - ....

- Google Patents.

-

PubChem . tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate. [Link]

-

The Royal Society of Chemistry . tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

SpectraBase . tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

-

ResearchGate . Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43). [Link]

-

Organic Chemistry Portal . Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

-

National Center for Biotechnology Information . tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. [Link]

Sources

- 1. PubChemLite - Tert-butyl n-(5-formylpyrazin-2-yl)carbamate (C10H13N3O3) [pubchemlite.lcsb.uni.lu]

- 2. tert-butyl N-(5-formylpyridin-2-yl)carbamate | C11H14N2O3 | CID 22034247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. tdcommons.org [tdcommons.org]

- 5. rsc.org [rsc.org]

- 6. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and Clinical study of Upadacitinib_Chemicalbook [chemicalbook.com]

- 10. synerzine.com [synerzine.com]

- 11. echemi.com [echemi.com]

The Strategic Role of tert-Butyl (5-formylpyrazin-2-yl)carbamate in the Synthesis of Upadacitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, represents a significant advancement in the treatment of several autoimmune diseases, including rheumatoid arthritis. The intricate molecular architecture of Upadacitinib necessitates a sophisticated and highly controlled synthetic strategy. Central to its efficient synthesis is the strategic use of key intermediates that facilitate the construction of its complex heterocyclic core. This technical guide provides an in-depth analysis of the pivotal role of tert-Butyl (5-formylpyrazin-2-yl)carbamate , a critical building block in the convergent synthesis of Upadacitinib. We will explore the rationale behind its design, its synthesis, and its ultimate transformation into the core structure of this important therapeutic agent.

The Convergent Synthetic Strategy for Upadacitinib

The industrial synthesis of Upadacitinib is a testament to modern process chemistry, employing a convergent approach where key fragments of the molecule are synthesized independently and then coupled together in the later stages. This strategy offers numerous advantages, including increased overall yield, easier purification of intermediates, and greater flexibility in process optimization. The core structure of Upadacitinib can be retrosynthetically disconnected into two primary building blocks: a chiral pyrrolidine fragment and a pyrrolopyrazine core. Our focus here is on the synthesis of the latter, where "this compound" emerges as a key player.

Core Directive: Understanding the Utility of this compound

The design of "this compound" is a prime example of strategic molecular engineering in pharmaceutical synthesis. Each functional group on this intermediate serves a distinct and critical purpose:

-

The Pyrazine Ring: This forms the foundational aromatic core of the pyrrolopyrazine fragment of Upadacitinib.

-

The Formyl Group (-CHO): This aldehyde functionality is a versatile precursor for the construction of the fused imidazole ring, a key component of the final tricyclic core. It is positioned to react with an appropriate amine-containing fragment to facilitate cyclization.

-

The tert-Butyl Carbamate Group (-NHBoc): The amine group on the pyrazine ring is essential for the formation of the imidazole ring. However, its nucleophilicity must be temporarily masked to prevent unwanted side reactions during the synthesis. The tert-butoxycarbonyl (Boc) group serves as an ideal protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Synthesis of this compound

The synthesis of this key intermediate is a multi-step process that begins with readily available starting materials. While specific industrial-scale protocols are often proprietary, a plausible and chemically sound synthetic route can be constructed based on established organic chemistry principles and published analogous transformations.

Step 1: Synthesis of 2-Amino-5-methylpyrazine

A common starting point for the synthesis of substituted pyrazines is the condensation of an α-dicarbonyl compound with a 1,2-diamine. For the synthesis of 2-amino-5-methylpyrazine, a likely route involves the reaction of methylglyoxal with aminomalononitrile.

Step 2: Oxidation of the Methyl Group to a Formyl Group

The methyl group at the 5-position of the pyrazine ring needs to be oxidized to a formyl group. This transformation can be achieved using a variety of oxidizing agents. A common and effective method for the oxidation of a methyl group on a heterocyclic ring is the use of selenium dioxide (SeO₂).

Step 3: Boc Protection of the Amino Group

With the formyl group in place, the final step in the synthesis of the intermediate is the protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group. This is a standard and well-documented procedure in organic synthesis.[1] The reaction is typically carried out by treating the 2-amino-5-formylpyrazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-5-formylpyrazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of 2-amino-5-formylpyrazine (1.0 eq) in anhydrous dichloromethane (DCM) is added triethylamine (1.2 eq).

-

The solution is cooled to 0 °C in an ice bath.

-

Di-tert-butyl dicarbonate (1.1 eq) dissolved in DCM is added dropwise to the cooled solution over a period of 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (by HPLC) |

| This compound | C₁₀H₁₃N₃O₃ | 223.23 | White solid | >98% |

The Role in Upadacitinib Core Synthesis: A Mechanistic Perspective

The "this compound" is now primed for the crucial cyclization step to form the imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core of Upadacitinib. This is achieved through a reaction with a suitably functionalized chiral pyrrolidine derivative. A key coupling partner is a derivative of (3S,4R)-3-ethyl-4-(pyrrolidin-3-yl)acetonitrile, which contains a bromoacetyl group.

The reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization and dehydration.

Step-by-Step Mechanism:

-

Nucleophilic Attack: The Boc-protected amino group on the pyrazine ring, after in-situ deprotection or under conditions that facilitate its reactivity, acts as a nucleophile and attacks the electrophilic carbon of the bromoacetyl group on the pyrrolidine fragment. This forms a key intermediate.

-

Intramolecular Cyclization: The newly formed secondary amine then undergoes an intramolecular cyclization by attacking the formyl group on the pyrazine ring. This forms a hemiaminal intermediate.

-

Dehydration: The hemiaminal intermediate readily dehydrates under the reaction conditions to form the aromatic imidazole ring.

-

Deprotection: The Boc protecting group is typically removed under acidic conditions, often in the same pot or in a subsequent step, to reveal the free amine on the pyrazine ring, which is part of the final imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core.

Visualization of the Synthetic Logic:

Caption: Logical flow of Upadacitinib synthesis.

Trustworthiness: A Self-Validating System

The elegance of this synthetic approach lies in its inherent self-validation. The use of a protecting group strategy ensures that the desired bond formations occur in a controlled and predictable manner. The progress of each reaction can be meticulously monitored using standard analytical techniques such as:

-

Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of intermediates and the final product.

-

Mass Spectrometry (MS): For confirmation of the molecular weight of the synthesized compounds.

By employing these analytical methods at each stage, researchers and process chemists can ensure the integrity of the synthetic route and the quality of the final active pharmaceutical ingredient (API).

Conclusion

"this compound" is a well-designed and strategically important intermediate in the synthesis of Upadacitinib. Its synthesis from simple precursors and its carefully orchestrated functionality allow for the efficient and controlled construction of the complex heterocyclic core of the drug. This technical guide has elucidated the rationale behind its use, provided a plausible and detailed synthetic protocol, and outlined its mechanistic role in the formation of the Upadacitinib core. A thorough understanding of the chemistry of such key intermediates is paramount for the successful development and manufacturing of modern pharmaceuticals.

References

- Cugola, A., et al. (1995). 2-(t-butoxycarbonyl hydrazine)-5-amino-pyridine. Journal of Medicinal Chemistry.

- Carpino, L. A., et al. Carbazic acid, tert-butyl ester. Organic Syntheses.

- Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. RSC Advances.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

Sources

A-Scientist's-Guide-to-Procuring-tert-Butyl-(5-formylpyrazin-2-yl)carbamate:-From-Supplier-Selection-to-Quality-Verification

This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the procurement and handling of tert-butyl (5-formylpyrazin-2-yl)carbamate (CAS No. 184054-19-3), a key building block in modern medicinal chemistry. We will move beyond a simple list of suppliers to establish a robust methodology for sourcing high-quality material, ensuring experimental reproducibility, and safeguarding research integrity.

Introduction: The Synthetic Utility of a Versatile Pyrazine Building Block

This compound is a bifunctional molecule of significant interest in the synthesis of complex heterocyclic compounds. The pyrazine core is a common motif in pharmacologically active agents, and the orthogonal reactivity of the aldehyde and the Boc-protected amine allows for sequential, controlled elaboration. The formyl group is a versatile handle for transformations such as reductive aminations, Wittig reactions, and condensations, while the carbamate provides a stable, yet readily cleavable, protecting group for the amine.

The strategic importance of this reagent in multi-step syntheses necessitates a rigorous approach to its procurement. The quality of this starting material directly impacts the yield, purity, and scalability of subsequent reactions, ultimately influencing the success of a research or development campaign.

Physicochemical Properties and Supplier Landscape

A thorough understanding of the compound's properties is the first step in effective sourcing. Key data is summarized below, followed by a comparative analysis of representative suppliers.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 184054-19-3 | N/A |

| Molecular Formula | C10H13N3O3 | N/A |

| Molecular Weight | 223.23 g/mol | N/A |

| Appearance | Off-white to yellow or brown solid/powder | N/A |

| Melting Point | 135-145 °C (typical) | N/A |

| Solubility | Soluble in DMSO, Methanol | N/A |

Supplier Analysis

The market for this reagent includes a range of suppliers, from large-scale manufacturers to specialized boutique chemical providers. The choice of supplier should be guided by the specific needs of the project, including scale, required purity, and timeline.

Table 2: Representative Supplier Offerings for this compound

| Supplier | Purity Specification | Available Quantities | Noteworthy Features |

| BLD Pharmatech | >97% | 1g, 5g, 10g, 25g | Often provides detailed analytical data upon request. |

| Combi-Blocks | >97% | 1g, 5g, 10g, Bulk | Strong focus on building blocks for combinatorial chemistry. |

| MedChemExpress (MCE) | 98.03% (by HPLC) | 100mg, 1g, 5g | Specializes in bioactive molecules and inhibitors; provides high-purity reagents. |

| AA Blocks | Not specified | mg, g, kg | Offers a wide range of heterocyclic building blocks.[1] |

| Dayang Chem | Inquire | Inquire | A broad chemical supplier, may be suitable for larger quantities.[2] |

Disclaimer: This table is for illustrative purposes. Availability, purity, and catalog numbers are subject to change. Always verify with the supplier directly.

The Procurement Workflow: A Strategic Approach

Sourcing specialty chemicals requires a more nuanced approach than simply selecting the lowest-cost option. The following workflow is designed to ensure that the procured material meets the stringent requirements of drug discovery and development.

Caption: A strategic workflow for procuring specialty chemicals.

Protocol 1: Supplier Vetting and Documentation Request

-

Define Project Needs: Clearly specify the required purity (e.g., >98%), the quantity needed for the entire synthetic campaign (consider batch-to-batch consistency), and the project timeline.

-

Shortlist Suppliers: Identify 2-3 potential suppliers from sources like ChemicalBook, eChemi, or direct knowledge.[2][3]

-

Request for Quotation (RFQ): Contact each shortlisted supplier. Your RFQ should explicitly ask for:

-

Price per unit quantity.

-

Current lead time.

-

A lot-specific Certificate of Analysis (CoA) for the current batch in stock. A generic, non-lot-specific CoA is insufficient for rigorous scientific work.

-

The Safety Data Sheet (SDS).

-

-

Evaluate Documentation: Scrutinize the CoA. Look for concordance between the stated purity and the analytical data provided (e.g., HPLC, NMR). Assess the supplier's transparency and responsiveness.

Incoming Quality Control: The Self-Validating System

Trust, but verify. A robust research operation never assumes the supplier's CoA is infallible. Implementing a routine incoming quality control (QC) protocol is a self-validating system that prevents costly delays and ensures experimental integrity.

Caption: Decision tree for incoming material quality control.

Protocol 2: Minimalist QC for this compound

-

Visual Inspection: Confirm the material is a solid powder, typically off-white to yellow, as expected. Note any discoloration or heterogeneity.

-

¹H NMR Spectroscopy:

-

Sample Prep: Dissolve ~5-10 mg of the material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire a standard proton NMR spectrum.

-

Analysis: Verify the presence of key diagnostic peaks:

-

A singlet for the aldehyde proton (~9.9-10.1 ppm).

-

Singlets for the two pyrazine aromatic protons.

-

A singlet for the tert-butyl group (~1.5-1.6 ppm).

-

A broad singlet for the N-H proton.

-

-

Purity Check: Integrate the peaks. The relative integrations should match the 9 protons of the t-butyl group to the 1 proton of the aldehyde and the 2 aromatic protons. The absence of significant impurity peaks is critical.

-

-

Documentation: Attach the acquired spectrum to the batch record for the material. If the spectrum is inconsistent with the expected structure or shows significant impurities, quarantine the material and contact the supplier's technical support immediately.

Safe Handling and Storage

Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Long-term storage at 2-8°C is recommended to minimize degradation.

-

Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Handle in a chemical fume hood.

By integrating these principles of strategic sourcing, diligent verification, and safe handling, researchers can confidently incorporate this compound into their synthetic workflows, paving the way for successful and reproducible scientific outcomes.

References

Sources

Methodological & Application

Synthesis Protocol for tert-Butyl (5-formylpyrazin-2-yl)carbamate: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of tert-butyl (5-formylpyrazin-2-yl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The described two-step synthesis is robust, scalable, and proceeds through readily available starting materials. The protocol begins with the protection of the amino group of 2-amino-5-methylpyrazine using di-tert-butyl dicarbonate (Boc₂O), followed by the selective oxidation of the methyl group to the corresponding aldehyde using selenium dioxide. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, self-validating system checks, and references to authoritative literature.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules. The formyl group is a versatile functional handle that can be readily transformed into various other functionalities, making pyrazine aldehydes key intermediates in the synthesis of complex drug candidates. This compound, with its protected amine and reactive aldehyde, serves as a crucial scaffold for the elaboration of novel molecular entities.

The synthetic strategy outlined herein is designed for efficiency and reliability. The choice of the tert-butoxycarbonyl (Boc) protecting group for the amine is strategic due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[1][2] The subsequent oxidation of the methyl group is achieved using selenium dioxide, a well-established reagent for the oxidation of activated methyl groups on heteroaromatic systems.[3][4]

Synthetic Scheme

The overall synthetic pathway is depicted below:

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

| Reagent/Material | Grade | Supplier |

| 2-Amino-5-methylpyrazine | ≥98% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Sigma-Aldrich |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Selenium Dioxide (SeO₂) | ≥99.9% | Sigma-Aldrich |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |

Instrumentation:

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Mass Spectrometer (MS)

Step 1: Synthesis of tert-Butyl (5-methylpyrazin-2-yl)carbamate

This step involves the protection of the primary amine of 2-amino-5-methylpyrazine with a Boc group. The use of a base like triethylamine is crucial to neutralize the acid generated during the reaction.[1][5]

Protocol:

-

To a solution of 2-amino-5-methylpyrazine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) in a round-bottom flask, add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 mL/g of Boc₂O) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The starting material should be consumed.

-

Upon completion, quench the reaction with water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 10-30% EtOAc in hexanes) to afford tert-butyl (5-methylpyrazin-2-yl)carbamate as a solid.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

The methyl group of the intermediate is oxidized to a formyl group using selenium dioxide. 1,4-Dioxane is a common solvent for this type of oxidation. The reaction is performed under heating to facilitate the oxidation process.[3][4]

Protocol:

-